2-Chloro Clomiphene Citrate(E/Z Mixture)
Description
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Properties
CAS No. |
1795130-18-5 |
|---|---|
Molecular Formula |
C32H35Cl2NO8 |
Molecular Weight |
632.531 |
IUPAC Name |
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
JYEQAMSFCSHCEJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-Hydroxy-1,2,3-propanetricarboxylate; |
Origin of Product |
United States |
Contextual Framework of 2 Chloro Clomiphene Citrate E/z Mixture Within Selective Estrogen Receptor Modulator Serm Research
Evolution of SERM Design Principles and Halogenation Strategies
The design of SERMs has progressed from early, non-specific compounds to highly tailored molecules with desirable tissue-selective activities. A pivotal strategy in this evolution has been the application of halogenation, the process of introducing one or more halogen atoms into a molecule. In the context of medicinal chemistry, halogenation is a well-established method to modulate a drug's properties. dshs-koeln.de
Halogen atoms, such as chlorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target receptor. For instance, the introduction of a chlorine atom can block sites of metabolic oxidation, potentially leading to a longer half-life and improved bioavailability. acs.org The electron-withdrawing nature of chlorine can also alter the electronic distribution within the molecule, which can impact its interaction with the estrogen receptor's ligand-binding domain. nih.gov
The development of various SERMs has demonstrated the utility of this approach. For example, in the development of tamoxifen (B1202) analogs, another well-known triphenylethylene (B188826) SERM, halogenation has been explored to create derivatives with altered pharmacological profiles. nih.gov These strategies aim to create an "ideal" SERM, which would exert beneficial estrogenic effects on tissues like bone while acting as an antagonist in breast and uterine tissues. nih.gov
Historical Development of Clomiphene Analogues and Their Structural Modifications
Clomiphene citrate (B86180) itself is a triphenylethylene derivative that was first synthesized in the mid-20th century. nih.gov It is a mixture of two geometric isomers: enclomiphene (B195052) (E-isomer) and zuclomiphene (B94539) (Z-isomer). guidetopharmacology.org These isomers possess distinct pharmacological properties, with enclomiphene being the more potent anti-estrogen and zuclomiphene exhibiting weaker estrogenic activity. researchgate.net
The development of clomiphene was a significant milestone, and subsequent research has explored various structural modifications to create analogs with potentially improved characteristics. These modifications have often focused on the triphenylethylene scaffold and the aminoalkoxy side chain, which are crucial for receptor interaction. nih.gov Early studies investigated the effects of altering the side chain and introducing different substituents on the phenyl rings. nih.gov
A notable aspect of clomiphene's history is the initial misidentification of its isomers, which was later corrected through crystallographic studies. nih.gov This highlights the importance of precise structural characterization in understanding the structure-activity relationships of these compounds.
Rationale for Investigating 2-Chloro Substitution in the Clomiphene Scaffold
The investigation into the 2-chloro substitution in the clomiphene scaffold is a logical progression in the field of SERM development, driven by the principles of bioisosteric replacement and the desire to modulate pharmacological activity. Bioisosteres are substituents or groups with similar physical or chemical properties that can be interchanged to alter a compound's biological properties without drastically changing its chemical structure.
The substitution of a hydrogen atom with a chlorine atom at the 2-position of one of the phenyl rings in clomiphene can be considered a bioisosteric replacement. This modification is hypothesized to influence the compound's activity in several ways. Firstly, the chlorine atom can serve to block metabolic hydroxylation at that position, a common metabolic pathway for triphenylethylene derivatives. acs.org This could potentially lead to altered pharmacokinetics, such as a longer half-life, compared to the parent compound.
Furthermore, the synthesis of 2-Chloro Clomiphene has been described in various patents, indicating commercial and research interest in this particular analog. The synthesis typically involves the chlorination of a clomiphene precursor using an agent like N-chlorosuccinimide, resulting in a mixture of the E and Z isomers. nih.govnih.gov
While detailed, publicly available research findings specifically on the biological activity of 2-Chloro Clomiphene Citrate (E/Z Mixture) are limited, studies on other clomiphene analogs provide a basis for understanding its potential properties. For instance, a study on various enclomiphene analogs investigated their antitumor activity and binding affinities for the estrogen receptor and another high-affinity antiestrogen-binding site. nih.gov The findings from such studies on related compounds offer valuable insights into how modifications like chlorination might impact the biological profile of clomiphene.
Interactive Data Table: Comparative Antitumor Activity and Receptor Binding of Enclomiphene and its Analogs
| Compound | Relative Antitumor Activity (Low Dose) | Relative Binding Affinity (Estrogen Receptor) | Relative Binding Affinity (Antiestrogen-Binding Site) |
| Enclomiphene | > 9599 | 2% | 140% |
| Zuclomiphene | < 9599 | - | - |
| Analog 6866 | > Enclomiphene | 6% | 45% |
| Analog 10222 | < 6866 | 5% | 15% |
| Analog 9599 | < Enclomiphene | Reduced by 65-70% | Reduced by 65-70% |
| Data derived from a study on the antitumor activity of clomiphene analogs in MCF-7 human mammary carcinoma cells. nih.gov The relative antitumor activity is shown in descending order of potency at low doses. Binding affinities are relative to estradiol (B170435) (100%) for the estrogen receptor and tamoxifen (100%) for the antiestrogen-binding site. |
This table illustrates how structural modifications to the clomiphene scaffold can significantly alter both receptor binding and biological activity. The investigation of 2-Chloro Clomiphene Citrate (E/Z Mixture) is a continuation of this research effort to develop novel SERMs with potentially enhanced therapeutic properties.
Synthetic Methodologies and Chemical Transformations of 2 Chloro Clomiphene Citrate E/z Mixture
Retrosynthetic Analysis of the 2-Chloro Clomiphene Scaffold
A retrosynthetic analysis of 2-Chloro Clomiphene (a mixture of E/Z isomers) deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-carbon and carbon-oxygen bonds that form the core triphenylethylene (B188826) structure and the ether linkage.
A logical retrosynthetic pathway for 2-Chloro Clomiphene is as follows:
Final Transformations : The citrate (B86180) salt is conceptually removed to yield the free base of 2-Chloro Clomiphene. The chloro-substituted vinyl group is a key feature. This suggests a late-stage chlorination of a triphenylethylene precursor.
Disconnecting the Chloro Group : The vinylic chloride can be installed via chlorination of the corresponding triphenylethylene. This precursor is 2-[p-(1,2-diphenylvinyl)phenoxy]triethylamine.
Formation of the Triphenylethylene Core : The triphenylethylene core is typically formed through a dehydration reaction of a triphenylethanol intermediate. This precursor is 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.
Grignard Reaction : The triphenylethanol can be disconnected via a Grignard reaction. This identifies a benzophenone (B1666685) derivative and a benzyl (B1604629) Grignard reagent as key synthons. The precursor ketone is 4-(2-diethylaminoethoxy)benzophenone, and the Grignard reagent is benzylmagnesium chloride.
Ether Linkage Disconnection : The 4-(2-diethylaminoethoxy)benzophenone can be further broken down. The ether linkage points to a Williamson ether synthesis between 4-hydroxybenzophenone (B119663) and a diethylaminoethyl halide, such as 2-diethylaminoethyl chloride.
This analysis reveals that 2-Chloro Clomiphene can be synthesized from relatively simple building blocks: 4-hydroxybenzophenone, benzyl chloride (for the Grignard reagent), and 2-diethylaminoethyl chloride.
Precursor Synthesis and Halogenation Strategies for the 2-Position
The synthesis of the direct precursor to 2-Chloro Clomiphene involves the construction of a triphenylethylene skeleton. A common route begins with the alkylation of 4-hydroxybenzophenone with 2-diethylaminoethyl chloride in the presence of a base to form 4-(2-diethylaminoethoxy)benzophenone. This intermediate is then treated with benzylmagnesium chloride in a Grignard reaction to yield the tertiary alcohol, 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol. rsc.org
The subsequent step is a dehydration reaction of this alcohol, typically under acidic conditions (e.g., using hydrogen chloride or sulfuric acid), to form the triphenylethylene, 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine. nih.govsigmaaldrich.com
The crucial halogenation at the 2-position of the vinyl group is most commonly achieved using an electrophilic chlorinating agent. N-chlorosuccinimide (NCS) is a frequently cited reagent for this transformation. rsc.orgnih.gov The reaction involves the treatment of the triphenylethylene precursor with NCS, often in a solvent like dichloromethane, to yield 2-Chloro Clomiphene as a mixture of E and Z isomers. nih.govsigmaaldrich.com
Alternative chlorinating agents that can be employed in related syntheses include phosphorus trichloride, phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride, which can facilitate a one-step conversion from the triphenylethanol precursor to the final chlorinated product. google.com
Multi-Step Synthetic Pathways for 2-Chloro Clomiphene
The synthesis of 2-Chloro Clomiphene is inherently a multi-step process. A representative pathway is outlined below:
Synthesis of 4-(2-diethylaminoethoxy)benzophenone : 4-hydroxybenzophenone is reacted with 2-diethylaminoethyl chloride.
Grignard Reaction : The resulting ketone undergoes a Grignard reaction with benzylmagnesium chloride to form 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol. rsc.org
Dehydration and Chlorination : This alcohol is then subjected to a two-step or a "one-pot" procedure. In a one-pot synthesis, the alcohol is dissolved in a suitable solvent, such as dichloromethane. An acid, like sulfuric acid, is added to facilitate dehydration to the triphenylethylene intermediate. nih.govsigmaaldrich.com Following dehydration, a chlorinating agent, typically N-chlorosuccinimide, is introduced to the same reaction vessel to afford 2-{4-[2-chloro-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine. nih.govsigmaaldrich.com
Salt Formation : The resulting free base, which is an E/Z mixture, can then be treated with citric acid to precipitate 2-Chloro Clomiphene Citrate.
The table below summarizes a one-pot synthetic approach from the triphenylethanol precursor.
| Step | Reactant | Reagents | Solvent | Key Conditions | Product |
| 1 | 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol | Sulfuric Acid | Dichloromethane | 0-5 °C during addition, then ambient temperature | 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt |
| 2 | 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt | N-Chlorosuccinimide (NCS) | Dichloromethane | Room temperature | 2-{4-[2-chloro-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine (E/Z mixture) |
This data is compiled from patent literature describing one-pot synthesis methods. nih.govsigmaaldrich.com
Formation of the E/Z Isomeric Mixture during Synthesis
The geometry of the final product, specifically the arrangement of the substituents around the carbon-carbon double bond, gives rise to E and Z isomers. The formation of this isomeric mixture is a direct consequence of the reaction mechanism during the dehydration and chlorination steps. The non-stereospecific nature of these reactions typically leads to a mixture of both isomers.
The ratio of the E to Z isomers can be influenced by the choice of reagents and reaction conditions. For instance, a synthesis using N-chlorosuccinimide for the chlorination step has been reported to yield an E:Z mixture of approximately 1.8:1. nih.gov Another patented method, employing different chlorinating agents and conditions, notes that the ratio of the trans- (E) to cis- (Z) form is controllable. google.com For example, using phosphorus pentachloride in xylene at elevated temperatures was reported to yield a 70:30 mixture of the isomers. google.com
| Chlorinating Agent | Solvent | Temperature | E:Z Isomer Ratio |
| N-Chlorosuccinimide | Dichloromethane | Room Temperature | ~1.8:1 |
| Thionyl Chloride | Xylene | 130 °C | 55:45 |
| Phosphorus Pentachloride | Xylene | 130 °C | 70:30 |
This table presents data from various synthetic procedures described in patent literature. nih.govgoogle.com
The separation of these isomers can be achieved through methods such as fractional crystallization of salts formed with chiral acids, like racemic binaphthyl-phosphoric acid (BPA), or by chromatographic techniques. nih.gov
Derivatization Reactions and Functional Group Transformations on 2-Chloro Clomiphene
The 2-Chloro Clomiphene scaffold possesses several sites amenable to chemical modification, allowing for the synthesis of analogs with potentially different properties. These sites include the vinylic chlorine, the aromatic rings, and the diethylaminoethyl side chain.
Modification of the Chloro Group: The vinylic chloride is a key handle for functionalization.
Nucleophilic Substitution : While vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can be promoted under certain conditions. The synthesis of fluoro- and amino-clomiphene analogs has been reported. nih.gov For instance, an amino-clomiphene can be synthesized and subsequently converted to a triazene, which is then transformed into fluoro-clomiphene. nih.gov This demonstrates the potential to replace the chloro group with other functionalities.
Palladium-Catalyzed Cross-Coupling Reactions : The chloro-substituted vinyl group is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.comnobelprize.org These reactions would allow for the introduction of new carbon-carbon bonds, enabling the attachment of aryl, alkyl, or alkynyl groups to the triphenylethylene core. This opens up a vast chemical space for generating novel derivatives. For example, a Suzuki coupling could be envisioned to replace the chlorine with a new phenyl group or other aryl moiety.
Functionalization of Aromatic Rings: The phenyl rings of the clomiphene scaffold can also be targeted for modification, although this is generally more challenging once the core structure is assembled. Electrophilic aromatic substitution reactions could potentially introduce substituents like nitro or additional halo groups, though regioselectivity could be an issue.
Transformations of the Diethylaminoethyl Side Chain: The tertiary amine of the side chain offers a site for further reactions.
Quaternization : The nitrogen atom can be alkylated to form a quaternary ammonium (B1175870) salt, which would alter the compound's solubility and biological properties.
N-Dealkylation : Metabolic studies often show N-dealkylation of the diethylamino group. This transformation could also be performed synthetically to produce N-desethyl and N,N-didesethyl analogs.
The synthesis of analogs like fluoro-clomiphene for use in biodistribution studies highlights the utility of these derivatization strategies. nih.gov
Stereochemical Resolution and Isomeric Interconversion Dynamics of 2 Chloro Clomiphene Citrate E/z Mixture
Principles of Geometric Isomerism in Clomiphene Analogues
Geometric isomerism in clomiphene and its analogues, including 2-Chloro Clomiphene, arises from the structural rigidity of the central carbon-carbon double bond in its triphenylethylene (B188826) core. nih.govnih.govnih.gov This double bond prevents free rotation, leading to two distinct and non-interconvertible (under normal conditions) spatial arrangements of the substituent groups attached to the double-bonded carbons. youtube.com
These isomers are designated as E (entgegen, German for "opposite") and Z (zusammen, German for "together"). The designation depends on the priority of the substituent groups on each carbon of the double bond, based on the Cahn-Ingold-Prelog (CIP) priority rules. In clomiphene analogues, the key groups are the two phenyl rings, a chloro-substituted phenyl ring (or a phenyl ring and a chloro group), and the phenoxyethyl-amine side chain. nih.govgoogle.com The different spatial positioning of these bulky groups results in the E and Z isomers having distinct chemical and physical properties. youtube.com For instance, the Z-isomer of clomiphene is known as zuclomiphene (B94539), and the E-isomer is enclomiphene (B195052). guidetopharmacology.org This structural difference is fundamental to their distinct biological activities, making their separation and stereochemical analysis critically important. nih.govgoogle.com
Chromatographic Resolution Techniques for E and Z Isomers of 2-Chloro Clomiphene
The separation of the E and Z isomers of clomiphene and its derivatives is predominantly achieved through high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). researchgate.netrjptonline.org These methods are capable of resolving the two isomers with high selectivity, allowing for their individual quantification. nih.govnih.gov
Reverse-phase HPLC is the most common approach. rjptonline.org Separation is typically performed on a C18 column, such as a ZORBAX Eclipse Plus C18 or Luna C18. researchgate.netnih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, frequently containing an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netnih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the isomers and their related metabolites or degradation products. nih.govresearchgate.net In some methods, a mobile phase modifier like methenamine (B1676377) has been used to facilitate the separation of E and Z isomers. nih.govfiu.edu
Detection is commonly carried out using UV-Vis spectrophotometry or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS). researchgate.netgerpac.eu
Interactive Table: Chromatographic Conditions for Clomiphene Isomer Resolution Below is a summary of typical conditions used for the chromatographic separation of clomiphene isomers.
Spectroscopic Differentiation of E and Z Isomers (e.g., NMR, MS)
Spectroscopic methods are essential for the unambiguous identification and differentiation of the E and Z isomers of 2-chloro clomiphene. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a highly sensitive and specific method for quantifying individual isomers, even in complex matrices like plasma. nih.govnih.gov Using techniques like electrospray ionization (ESI) in positive mode, the isomers can be detected and fragmented. nih.gov In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which provides excellent specificity. researchgate.net While the E and Z isomers have the same mass and often produce similar primary fragment ions, their relative abundances can differ. Key fragment ions for enclomiphene (E-isomer) include those at m/z 100, 85, 72, and 57, which result from cleavages in the diethylaminoethyl side chain. dshs-koeln.de The precise fragmentation pattern and retention time in an LC-MS/MS system allow for definitive identification and quantification of each isomer. nih.govdshs-koeln.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information that can distinguish between geometric isomers. The spatial arrangement of the phenyl rings and the alkylaminoethoxy side chain relative to the double bond is different in the E and Z isomers. This leads to differences in the chemical environment of the protons and carbons, resulting in distinct chemical shifts in their ¹H and ¹³C NMR spectra. The anisotropic effect of the aromatic rings causes protons on one isomer to be more shielded or deshielded than the corresponding protons on the other isomer. Although specific NMR data for 2-Chloro Clomiphene is not readily available in the provided search results, the principle remains a cornerstone of stereochemical analysis for such compounds.
Interactive Table: Mass Spectrometric Parameters for Clomiphene Isomer Analysis The following table summarizes key mass spectrometric details for the analysis of clomiphene isomers.
Thermodynamically and Kinetically Controlled Isomerization Processes
The interconversion between E and Z isomers of an alkene can be governed by either kinetic or thermodynamic control. nih.govresearchgate.net This concept is critical for understanding the stability and potential for isomerization of 2-chloro clomiphene citrate (B86180).
Kinetic Control: Under kinetically controlled conditions, the ratio of the E and Z products is determined by the rates of the forward reactions that form them. The product that is formed faster (i.e., via the reaction pathway with the lower activation energy) will predominate, regardless of its relative stability. researchgate.net Such processes are typically irreversible and occur under milder conditions (e.g., lower temperatures).
Thermodynamic Control: Under thermodynamically controlled conditions, the isomerization reaction is reversible. Sufficient energy is provided (e.g., through heat or a catalyst) for the system to reach equilibrium. nih.gov The product ratio at equilibrium reflects the relative thermodynamic stabilities of the isomers. The more stable isomer (the one with the lower Gibbs free energy) will be the major product. nih.gov Generally, for substituted alkenes, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer due to reduced steric strain between bulky substituent groups. youtube.com
For clomiphene analogues, achieving interconversion often requires specific conditions, such as exposure to strong acids, bases, or high energy (like UV light), which can facilitate the temporary breaking and reforming of the pi bond, allowing rotation to occur. nih.gov The specific conditions will dictate whether the resulting E/Z ratio is a product of kinetic or thermodynamic control.
Impact of Solvent and Temperature on E/Z Ratio Stability
The stability of the E/Z isomeric ratio of 2-chloro clomiphene citrate is significantly influenced by environmental factors such as solvent pH and temperature. Forced degradation studies reveal the conditions under which the isomers are labile and may degrade or potentially interconvert.
Effect of pH: Studies on clomiphene citrate show that the isomers exhibit different stabilities in acidic and alkaline media. nih.gov
Alkaline Conditions: The compound is particularly unstable in alkaline solutions. In one study, reacting the drug with 1 N NaOH at 70°C for just one hour resulted in approximately 26% degradation of the Z-isomer and 19% of the E-isomer. nih.gov Another study noted significant degradation under alkaline hydrolysis (NaOH 2M for 5 hours), which was accompanied by a "separation phenomenon of the two clomiphene citrate isomers," suggesting differential degradation rates or potential interconversion. gerpac.eu
Acidic Conditions: The isomers are also susceptible to degradation under acidic conditions. Exposure to 1 N HCl at 70°C for 24 hours led to a 64% decrease in the Z-isomer and a 50% decrease in the E-isomer. nih.gov
Effect of Temperature: In the absence of other stressors like harsh pH, the isomers appear relatively stable to heat. A study showed no degradation for a standard solution of clomiphene citrate isomers when heated to 70°C for 24 hours. nih.gov However, another study that applied heat (80°C for 3 hours) did observe a small amount of degradation (1.73%). gerpac.eu Long-term stability studies of a clomiphene formulation showed no significant change in drug content after 6 months of storage at temperatures up to 40°C. nih.gov
Interactive Table: Summary of Forced Degradation Studies on Clomiphene Citrate Isomers This table outlines the stability of clomiphene isomers under various stress conditions.
Molecular and Cellular Pharmacodynamics of 2 Chloro Clomiphene Citrate E/z Mixture
Estrogen Receptor Binding Affinity and Selectivity Profiling (ERα and ERβ)
2-Chloro clomiphene citrate (B86180), a derivative of clomiphene, interacts with estrogen receptors (ERs), which exist as two main subtypes: ERα and ERβ. The binding affinity and selectivity for these subtypes are crucial in determining its biological effects. While specific binding data for 2-chloro clomiphene citrate is not extensively detailed in publicly available literature, the pharmacodynamics can be inferred from studies on its parent compound, clomiphene citrate.
Clomiphene citrate is a selective estrogen receptor modulator (SERM) that exhibits tissue-dependent estrogen agonist and antagonist activities. guidetopharmacology.orgmdpi.comnih.gov This dual activity is influenced by its binding to ERα and ERβ. For instance, clomiphene citrate acts as an estrogen agonist/antagonist via ERα depending on the concentration of coexisting estrogen, while it primarily functions as an estrogen antagonist via ERβ. nih.gov
Studies on clomiphene analogs have shown that structural modifications can significantly alter the binding affinity for ERs. For example, certain analogs of enclomiphene (B195052) (the E-isomer of clomiphene) demonstrated a several-fold increased affinity for the nuclear estrogen receptor compared to enclomiphene itself. nih.gov This suggests that the introduction of a chloro group, as in 2-chloro clomiphene, could potentially modify its interaction with ERα and ERβ.
The E and Z isomers of clomiphene, known as enclomiphene and zuclomiphene (B94539) respectively, exhibit different affinities and activities. Zuclomiphene is generally considered the more potent isomer. guidetopharmacology.org The differential binding of these isomers to ERα and ERβ contributes to their distinct pharmacological profiles.
Agonist/Antagonist Activity in Estrogen Receptor-Dependent Gene Expression Assays (in vitro)
The agonist and antagonist properties of 2-chloro clomiphene citrate on estrogen receptor-dependent gene expression are a key aspect of its mechanism of action. In vitro assays are instrumental in elucidating these effects.
Clomiphene citrate's activity is mediated through its interaction with ERα and ERβ, which in turn modulates the transcription of estrogen-responsive genes. Cell-based transcription assays have shown that clomiphene citrate can act as an estrogen agonist or antagonist via ERα depending on the concentration of 17β-estradiol (E2). nih.gov Specifically, it shows antagonistic effects at higher E2 concentrations and agonistic effects at lower E2 concentrations. nih.gov In contrast, via ERβ, it consistently acts as an antagonist, irrespective of the E2 concentration. nih.gov
Studies on clomiphene analogs have further demonstrated their impact on gene expression. For instance, an analog of enclomiphene showed maximal inhibition of transcription of an estrogen response element luciferase construct in transfected MCF-7 cells, indicating its antagonistic activity. nih.gov The antiproliferative activities of several E isomers of clomiphene analogs were reversed by estradiol (B170435), highlighting their ER-dependent mechanism. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt) in Cellular Models
One notable pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that clomiphene citrate can induce the phosphorylation of Extracellular Signal-Regulated Protein Kinase (Erk 1/2), a key component of the MAPK pathway, in breast cancer cells. nih.gov This activation of the Erk pathway has been linked to the pro-apoptotic effects of the drug. nih.gov
The PI3K/Akt pathway, another critical signaling cascade involved in cell survival and proliferation, may also be modulated by clomiphene derivatives. Chalcone derivatives, which share some structural similarities with triphenylethylene (B188826) compounds like clomiphene, have been shown to suppress Akt phosphorylation in cancer cells, leading to apoptosis. mdpi.com While direct evidence for 2-chloro clomiphene is limited, the known effects of similar compounds suggest a potential for interaction with this pathway.
Effects on Cell Proliferation and Apoptosis in Specific Cell Lines
The influence of 2-chloro clomiphene citrate on cell proliferation and apoptosis has been investigated in various cell lines, particularly in the context of cancer research.
In human breast cancer cells (MCF-7), analogs of clomiphene have demonstrated significant antiproliferative activity. nih.gov The IC50 values, which represent the concentration required to inhibit cell growth by 50%, were found to be in the micromolar range for several active analogs. nih.gov This antiproliferative effect was shown to be reversible by estradiol for the E isomers, indicating an ER-dependent mechanism. nih.gov
Clomiphene citrate has also been identified as a pro-apoptotic agent in breast cancer cells, causing cell death through the phosphorylation of Erk 1/2. nih.gov Furthermore, it has been observed to induce the generation of reactive oxygen species (ROS) and apoptosis in cancer cells. scirp.org Some studies have explored the synergistic apoptotic effects when combined with other inhibitors, such as Bcl-2 family inhibitors, in cancer cells. plos.org
The table below summarizes the antiproliferative activity of selected clomiphene analogs against different breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Tamoxifen (B1202) | MCF-7 | 2.0 |
| Tamoxifen | LY2 | 7.5 |
| Tamoxifen | MDA-MB-231 | 7.5 |
| Active Clomiphene Analogs | MCF-7 | ≤ 1.0 |
| Active Clomiphene Analogs | LY2 | ≤ 1.0 |
Data sourced from studies on clomiphene analogs. nih.gov
Comparative Pharmacodynamic Profiles of E and Z Isomers of 2-Chloro Clomiphene
The E (trans) and Z (cis) isomers of clomiphene, known as enclomiphene and zuclomiphene respectively, exhibit distinct pharmacodynamic properties. nih.govnih.gov While specific comparative data for the 2-chloro derivatives is scarce, the characteristics of the parent isomers provide a basis for understanding their potential differences.
Enclomiphene is considered to have predominantly anti-estrogenic properties and is the isomer primarily responsible for inducing follicular development. nih.gov In contrast, zuclomiphene has been described as the more active and estrogenic isomer. guidetopharmacology.orgnih.gov
In studies investigating antitumor activity in MCF-7 human mammary carcinoma cells, the relative potencies of enclomiphene and zuclomiphene were found to differ depending on the dose. nih.gov At lower, estrogen-reversible doses, enclomiphene showed greater antitumor activity, which correlated with its affinity for the estrogen receptor. nih.gov However, at higher, estrogen-irreversible doses, zuclomiphene became the more potent inhibitor of cell growth. nih.gov This suggests that at higher concentrations, mechanisms that may not involve the estrogen receptor become more prominent for zuclomiphene. nih.gov
Investigations into Off-Target Molecular Interactions (non-estrogen receptor targets in vitro)
One such off-target interaction is with a high-affinity antiestrogen-binding site (AEBS), which is distinct from the nuclear estrogen receptor. nih.gov Studies have shown that the binding affinity of clomiphene analogs to AEBS can be significant. For instance, enclomiphene demonstrated a high relative binding affinity for AEBS. nih.gov At higher concentrations, the antitumor activity of some clomiphene analogs that is not reversible by estrogen appears to correlate with their affinity for AEBS, suggesting a role for this site in their non-ER-mediated effects. nih.gov
Preclinical Pharmacological Investigations of 2 Chloro Clomiphene Citrate E/z Mixture in Model Systems
In Vitro Studies on Hormone-Responsive Cell Lines
In vitro studies using hormone-responsive cell lines have been crucial in elucidating the mechanism of action of clomiphene citrate's isomers. These studies have demonstrated that both enclomiphene (B195052) and zuclomiphene (B94539) can interact with estrogen receptors, but they elicit different downstream effects. In estrogen receptor-positive cell lines, enclomiphene typically exhibits antagonist activity, blocking the effects of estrogen. In contrast, zuclomiphene can display partial agonist activity, mimicking some of the effects of estrogen. This dual agonist-antagonist activity is a hallmark of selective estrogen receptor modulators (SERMs).
Effects on Endocrine Axes in Animal Models (e.g., hypothalamic-pituitary axis modulation)
Clomiphene citrate (B86180) exerts its primary effects through modulation of the hypothalamic-pituitary-gonadal (HPG) axis. By blocking estrogen receptors in the hypothalamus, clomiphene citrate mitigates the negative feedback effect of endogenous estrogen. This leads to an increased release of gonadotropin-releasing hormone (GnRH). The subsequent surge in GnRH stimulates the anterior pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
In male animal models, this increase in LH and FSH stimulates the testes to produce more testosterone (B1683101) and enhance spermatogenesis. Studies in male mice have shown that enclomiphene citrate has a positive effect on testosterone production. In female models, the elevation in FSH promotes the growth and development of ovarian follicles, while the LH surge ultimately triggers ovulation.
The differential effects of the isomers are also evident in their impact on the HPG axis. Enclomiphene is considered to be the more potent isomer in terms of stimulating gonadotropin release, which is consistent with its stronger anti-estrogenic properties at the level of the hypothalamus.
Modulation of Reproductive Tissue Responses in Animal Models (e.g., uterine, ovarian, testicular)
The effects of clomiphene citrate on reproductive tissues are complex and can be either stimulatory or inhibitory, depending on the specific tissue and the hormonal environment.
In female animal models, clomiphene citrate can have a direct impact on the uterus and vagina. Some studies in rats have indicated that clomiphene citrate can alter the morphology of the vaginal epithelium. In mice, it has been shown to have an adverse effect on endometrial receptivity, which could potentially impact embryo implantation. In pregnant rats, administration of clomiphene citrate has been associated with abnormalities in the reproductive tracts of both the mothers and their offspring. Ovarian histology in rats treated with clomiphene citrate has shown evidence of both enlarged and degenerating follicles.
In male animal models, particularly in mice, chronic high doses of zuclomiphene citrate have been associated with negative effects on the epididymis and seminal vesicles. Conversely, enclomiphene citrate did not show these adverse effects and had a positive impact on testosterone production without negatively affecting testicular histology. In immature male rats, both isomers of clomiphene citrate led to an inhibition of weight gain in the testes and accessory glands.
Comparative Pharmacological Efficacy of E and Z Isomers in Animal Models
Preclinical studies in animal models have consistently demonstrated that the E (enclomiphene) and Z (zuclomiphene) isomers of clomiphene citrate possess distinct pharmacological profiles. Enclomiphene is predominantly an estrogen receptor antagonist and is the more potent isomer for inducing ovulation. Its primary action is to block hypothalamic estrogen receptors, leading to an increase in gonadotropin secretion.
Zuclomiphene, on the other hand, exhibits both weak estrogenic and anti-estrogenic properties. In male mice, studies have highlighted the contrasting effects of the two isomers. Enclomiphene treatment was associated with positive effects on testosterone production, while high doses of zuclomiphene had detrimental effects on male reproductive organs, including the Leydig cells, epididymis, and seminal vesicles. In immature male rats, zuclomiphene was found to be a more potent inhibitor of LH secretion compared to enclomiphene in castrated models.
The following table summarizes the comparative effects of enclomiphene and zuclomiphene in male mice based on a chronic dosing study.
| Parameter | Enclomiphene Citrate | Zuclomiphene Citrate |
| Serum Testosterone | Positive Effect | Negative Effect at High Doses |
| Testicular Histology | No Adverse Effects | Negative Effects at High Doses |
| Epididymis | No Adverse Effects | Negative Effects at High Doses |
| Seminal Vesicles | No Adverse Effects | Negative Effects at High Doses |
Studies on Non-Reproductive System Interactions in Animal Models (e.g., bone, cardiovascular, if applicable)
While the primary focus of preclinical research on clomiphene citrate has been on its reproductive effects, some studies have provided insights into its interactions with non-reproductive systems. As a selective estrogen receptor modulator, clomiphene citrate has the potential to affect other tissues that express estrogen receptors, such as bone and the cardiovascular system. However, specific studies detailing these effects in animal models are limited in the available literature. The long-term effects on these systems are an area that warrants further investigation.
Dose-Response Characterization in Preclinical Animal Models
Dose-response studies in preclinical animal models have been conducted to understand the relationship between the dosage of clomiphene citrate and its physiological effects. In a study on normally cycling monkeys, various doses of clomiphene citrate were administered. The results indicated that while the compound stimulated an early rise in serum LH and estradiol (B170435), there was no clear correlation between the dose of clomiphene citrate and the peak levels of estradiol, LH, or FSH. The ovulatory status of the treatment cycles also appeared to be independent of the dose, suggesting significant individual variation in ovarian response.
In female rats, different doses of clomiphene citrate were shown to induce histological changes in the ovaries, including the appearance of degenerating follicles and enlarged Graafian follicles. These findings suggest that the dose can influence the extent of ovarian stimulation and its potential side effects. A chronic dosing study in male mice also highlighted dose-dependent effects, particularly for zuclomiphene citrate, where higher doses were associated with more pronounced negative effects on reproductive tissues.
Metabolic Pathway Elucidation of 2 Chloro Clomiphene Citrate E/z Mixture in Non Human Biological Matrices
In Vitro Metabolic Studies Using Hepatic Microsomes and Cytosolic Fractions
The liver is the primary site of metabolism for 2-Chloro Clomiphene Citrate (B86180). In vitro studies using subcellular fractions from animal livers, such as hepatic microsomes, have been instrumental in identifying the initial metabolic reactions. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Incubations of the clomiphene isomers with liver microsomes from animal species like rats and rabbits have successfully demonstrated the biotransformation of the parent compounds into various metabolites. nih.gov For example, studies using rat liver microsomes showed the formation of 4-hydroxyclomiphene, N-desethylclomiphene, and clomiphene N-oxide. nih.gov In contrast, analogous experiments with rabbit microsomes only detected the 4-hydroxy and N-desethyl metabolites, highlighting species-specific differences in metabolic pathways. nih.gov These experiments typically require the presence of cofactors such as NADPH to facilitate the oxidative reactions catalyzed by CYP enzymes.
Identification and Characterization of Primary and Secondary Metabolites
The biotransformation of 2-Chloro Clomiphene Citrate involves extensive Phase I and subsequent Phase II reactions. Phase I metabolism primarily involves oxidation, leading to the formation of more polar, water-soluble compounds. These reactions include hydroxylation, N-dealkylation, N-oxidation, and methoxylation. dshs-koeln.denih.gov
Primary metabolites identified in animal studies include hydroxylated and N-dealkylated products. nih.govdshs-koeln.de For instance, 4-hydroxyclomiphene has been identified as a major metabolite in both rat and rabbit liver microsomal incubations. nih.gov N-deethylclomiphene is another key metabolite resulting from the removal of one of the ethyl groups from the diethylaminoethyl side chain. nih.govdshs-koeln.de Further oxidation can lead to secondary metabolites, such as (E)-4-hydroxy-N-desethylclomiphene. core.ac.ukmdpi.com Additionally, metabolites like 3-methoxy-4-hydroxy-enclomiphene have been detected, indicating sequential hydroxylation and methoxylation reactions. dshs-koeln.de These metabolites are often then conjugated (Phase II metabolism) to form glucuronide or sulfate conjugates before excretion. dshs-koeln.de
| Parent Isomer | Metabolic Reaction | Resulting Metabolite |
|---|---|---|
| (E)-Clomiphene (Enclomiphene) | Hydroxylation | (E)-4-hydroxyclomiphene |
| (E)-Clomiphene (Enclomiphene) | N-de-ethylation | (E)-N-desethylclomiphene |
| (E)-Clomiphene (Enclomiphene) | Hydroxylation & Methoxylation | 3-methoxy-4-hydroxy-enclomiphene |
| (Z)-Clomiphene (Zuclomiphene) | Hydroxylation | (Z)-4-hydroxyclomiphene |
| (Z)-Clomiphene (Zuclomiphene) | N-de-ethylation & Hydroxylation | N-deethyl-4-hydroxy-zuclomiphene |
| (Z)-Clomiphene (Zuclomiphene) | N-de-ethylation, Hydroxylation & Methoxylation | N-deethyl-4-hydroxy-3-methoxy-zuclomiphene |
| Both Isomers | N-oxidation | Clomiphene N-oxide |
Investigation of Cytochrome P450 Enzyme Isoforms Involved in Metabolism
The oxidative metabolism of 2-Chloro Clomiphene Citrate is predominantly mediated by the Cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net While much of the specific isoform data has been generated from human studies, analogous interactions are characterized in animal models, as many CYP substrate ranges are shared among mammals. nih.gov There can be, however, appreciable interspecies differences in the catalytic activity of specific isoforms. nih.gov
Studies have shown that the metabolism of clomiphene is catalyzed mainly by CYP3A4 and CYP2D6 isoforms, with minor contributions from others like CYP2B6 and CYP2C9. nih.gov A significant finding is the differential metabolism of the two isomers: (E)-clomiphene is primarily metabolized by CYP2D6, while (Z)-clomiphene is a substrate for CYP3A4 and CYP3A5. nih.gov This enzymatic specificity is a key factor in the different pharmacokinetic profiles of the two isomers. The role of enzymes orthologous to human CYP2D6 and CYP3A4 in animal models is critical for the biotransformation of the respective isomers.
Comparative Metabolic Profiles of E and Z Isomers
The E (enclomiphene) and Z (zuclomiphene) isomers of 2-Chloro Clomiphene Citrate exhibit distinct metabolic and pharmacokinetic profiles. dshs-koeln.deresearchgate.net Enclomiphene (B195052) is generally absorbed and eliminated more rapidly than zuclomiphene (B94539). dshs-koeln.de This difference is largely attributed to the stereoselective metabolism by different CYP isoforms.
An absorption, distribution, metabolism, and excretion (ADME) study in mice demonstrated that the two isomers have dissimilar fates and tissue distribution patterns after ingestion. researchgate.net Research in male mice has also shown differential effects on reproductive tissues, with the (Z)-isomer being associated with more deleterious effects, which may be linked to its distinct metabolic pathway and longer retention time. nih.gov The metabolic pathways also diverge, leading to different sets of primary metabolites. For instance, while both isomers undergo hydroxylation and N-dealkylation, the specific resulting products and their rates of formation differ. dshs-koeln.de
| Feature | (E)-Clomiphene (Enclomiphene) | (Z)-Clomiphene (Zuclomiphene) |
|---|---|---|
| Primary Metabolizing Enzyme | CYP2D6 nih.gov | CYP3A4, CYP3A5 nih.gov |
| Pharmacokinetics | Faster absorption and elimination dshs-koeln.de | Slower absorption and elimination; persists longer in the body |
| Tissue Distribution | Wider initial distribution, followed by decline researchgate.net | Accumulates in certain tissues over time researchgate.net |
| Key Metabolites | (E)-4-hydroxyclomiphene, 3-methoxy-4-hydroxy-enclomiphene dshs-koeln.de | N-deethyl-4-hydroxy-zuclomiphene, (Z)-4-hydroxyclomiphene dshs-koeln.de |
In Vivo Metabolite Profiling in Animal Excreta and Tissues
In vivo studies in animal models provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of a compound. Following oral administration to rats, 4-hydroxyclomiphene was identified as the sole detectable elimination product in fecal extracts, with no significant urinary elimination of the drug or its metabolites. nih.gov This suggests that biliary excretion into the feces is the primary route of elimination in this species.
A study in mice using radiolabeled isomers confirmed that after a single oral dose, the compounds were well-absorbed and widely distributed to tissues. researchgate.net The highest concentrations of drug-derived radioactivity were found in the gastrointestinal tract and bile, further supporting the importance of the enterohepatic circulation and fecal excretion route. researchgate.net Studies involving the administration of clomiphene to laying hens have also shown that the compound and its metabolites can be deposited in eggs and edible tissues. ki-nd.de Furthermore, studies in female albino rats have demonstrated histological changes in the liver, confirming it as a major site of metabolic activity and potential accumulation. researchgate.net
Stereoselectivity in Metabolic Transformations
The metabolism of 2-Chloro Clomiphene Citrate is a clear example of stereoselectivity, where the geometric isomers are treated differently by metabolic enzymes, leading to distinct pharmacological and toxicological outcomes. This stereoselectivity begins with the initial Phase I metabolism.
Advanced Analytical Methodologies for the Characterization of 2 Chloro Clomiphene Citrate E/z Mixture
Quantitative Determination of E/Z Isomer Ratios via HPLC-UV/MS
The quantitative analysis of the E (enclomiphene) and Z (zuclomiphene) isomers of 2-Chloro Clomiphene Citrate (B86180) is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. researchgate.netnih.gov These methods are essential as the therapeutic and biological activity of the drug can be isomer-specific. mdpi.com Commercial preparations often contain a specific isomeric blend, for instance, a 60:40 ratio of enclomiphene (B195052) to zuclomiphene (B94539). mdpi.com
HPLC methods leverage the differential interaction of the isomers with a stationary phase to achieve separation. A common approach involves reversed-phase chromatography. researchgate.net For quantitative analysis, isocratic elution on a C18 column is frequently employed, with UV detection at a wavelength such as 245 nm. researchgate.net The mobile phase composition is critical for effective separation; a mixture of a pH-adjusted buffer and an organic solvent like acetonitrile (B52724) is typical. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) offer enhanced sensitivity and selectivity for quantifying the isomers, especially in complex matrices. researchgate.netnih.gov These techniques can distinguish between the E and Z isomers and provide precise quantification even at very low concentrations. nih.gov
Table 1: Example HPLC-UV Conditions for E/Z Isomer Analysis This table is a composite of typical parameters described in research literature.
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Column | Thermoscientific BDS Hypersil C18 (150 mm x 4.6 mm, 5µm) | researchgate.net |
| Mobile Phase | Buffer (0.1% v/v Triethylamine (B128534), pH 3.0 with orthophosphoric acid) and Acetonitrile (60:40) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
| Detection | UV Spectrophotometer at 245 nm | researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
Spectroscopic Characterization for Structural Confirmation and Purity Assessment
A suite of spectroscopic techniques is employed to confirm the chemical structure of 2-Chloro Clomiphene Citrate and assess its purity. These methods provide orthogonal information, ensuring a comprehensive characterization of the molecule.
Mass Spectrometry (MS): MS is fundamental for confirming the molecular weight and fragmentation patterns of the compound. For the clomiphene base, the molecular formula is C26H28ClNO, corresponding to a molecular mass of approximately 405.97 g/mol . japsonline.com The citrate salt has a molecular weight of 598.1 g/mol . mdpi.com In tandem MS analysis, specific parent/product ion transitions are monitored for quantification and identification, such as m/z 406.18→100.11 for clomiphene. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful technique for elucidating the detailed chemical structure. It provides information about the connectivity of atoms and the stereochemistry of the molecule, allowing for unambiguous differentiation between the E and Z isomers based on the chemical shifts and coupling constants of the protons adjacent to the double bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-Cl, C-O, C=C, and amine N-H bonds confirm the key structural features of 2-Chloro Clomiphene Citrate.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The compound typically exhibits a UV maximum absorbance around 233 nm or 245 nm, which is useful for quantitative analysis via HPLC-UV. researchgate.netjournalajocs.com
Table 2: Summary of Spectroscopic and Physicochemical Data
| Property | Finding | Source(s) |
|---|---|---|
| IUPAC Name | 2-[2-chloro-1,2-diphenylethenyl)-phenoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate | mdpi.com |
| Appearance | White to pale-yellow, odorless powder | mdpi.com |
| Molecular Formula | C26H28ClNO · C6H8O7 (Citrate Salt) | mdpi.com |
| Molecular Weight | 598.1 g/mol (Citrate Salt); 405.97 g/mol (Base) | mdpi.comjapsonline.com |
| UV Detection Wavelength | 233 nm, 245 nm | researchgate.netjournalajocs.com |
| MS/MS Transition | m/z 406.18 → 100.11 | japsonline.com |
Development and Validation of Analytical Methods for Biological Matrices
To support preclinical and animal studies, robust analytical methods for quantifying 2-Chloro Clomiphene Citrate in biological matrices like plasma are essential. japsonline.com These methods are typically based on LC-MS/MS due to the technique's high sensitivity and specificity, which are necessary for measuring the low drug concentrations found in biological samples. nih.govjapsonline.com
Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. omicsonline.org Sample preparation often utilizes protein precipitation or liquid-liquid extraction to remove interfering components from the matrix. nih.govjapsonline.com
Validation is performed according to regulatory guidelines (e.g., ICH, FDA) to ensure the method is reliable and reproducible. nih.govomicsonline.org Key validation parameters include specificity, linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). japsonline.comomicsonline.org For instance, a validated LC-MS/MS method for clomiphene in plasma demonstrated linearity in the concentration range of 12.5–500.0 ng/mL, with recovery values exceeding 95%. japsonline.com Such methods have achieved LLOQs as low as 0.06 ng/mL for clomiphene metabolites. nih.gov
Table 3: Example Validation Parameters for LC-MS/MS Method in Plasma
| Validation Parameter | Result | Source(s) |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | japsonline.comjapsonline.com |
| Matrix | Human Plasma | nih.gov |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation | nih.govjapsonline.com |
| Linearity Range | 12.5 - 500.0 ng/mL | japsonline.com |
| Correlation Coefficient (r²) | > 0.99 | japsonline.com |
| Lower Limit of Quantification (LLOQ) | 12.5 ng/mL (Parent); as low as 0.06 ng/mL (Metabolites) | nih.govjapsonline.com |
| Accuracy (as %RE) | -1.79% to 4.79% | japsonline.comjapsonline.com |
| Precision (as %RSD) | 1.91% to 3.89% | japsonline.com |
| Average Recovery | > 95.82% | japsonline.com |
Impurity Profiling and Degradation Product Analysis of 2-Chloro Clomiphene Citrate
Impurity profiling is a critical component of pharmaceutical development, as impurities can affect the quality and safety of the drug product. ajpaonline.commolnar-institute.com Forced degradation studies are conducted to identify potential degradation products that could form under various stress conditions, thereby establishing the compound's intrinsic stability. journalajocs.comresearchgate.net
For 2-Chloro Clomiphene Citrate, forced degradation is performed under conditions mandated by ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. journalajocs.comamazonaws.com Studies have shown that the compound is susceptible to degradation under acidic, alkaline, and photolytic conditions. amazonaws.com Temperature and humidity have also been identified as significant factors in its degradation. journalajocs.com
Stability-indicating analytical methods, typically HPLC, are developed to separate the active ingredient from any degradation products. researchgate.net The chromatographic conditions must be optimized to achieve sufficient resolution between the parent peaks and all impurity peaks. researchgate.net For example, a study on clomiphene tablets used a C4 column with a mobile phase of methanol, water, and triethylamine (pH 2.5) to analyze degradation. journalajocs.com The identification of these degradation products is crucial for understanding the degradation pathways and defining appropriate storage and packaging requirements, such as the need for light-protective packaging. amazonaws.com
Table 4: Summary of Forced Degradation Studies
| Stress Condition | Observation | Source(s) |
|---|---|---|
| Acid Hydrolysis | Significant degradation observed | amazonaws.com |
| Base Hydrolysis | Significant degradation observed | amazonaws.com |
| Oxidative (Peroxide) | Degradation products formed | researchgate.net |
| Photolytic (UV Light) | Moderate degradation, indicating photosensitivity | amazonaws.com |
| Thermal (Dry Heat) | Degradation observed, influenced by temperature and humidity | journalajocs.comresearchgate.net |
Chiral Chromatography Techniques for Enantiomeric Purity (if relevant beyond E/Z)
Chiral chromatography is a specialized sub-class of chromatography used to separate enantiomers—molecules that are non-superimposable mirror images of each other. sygnaturediscovery.comnih.gov This separation is vital for many pharmaceuticals where enantiomers can have different pharmacological or toxicological profiles. sygnaturediscovery.com The technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times in methods like HPLC, Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE). wvu.edunih.gov
For the parent compound 2-Chloro Clomiphene Citrate, the primary isomerism is the E/Z geometric isomerism around the carbon-carbon double bond, not enantiomerism. The molecule itself is achiral (it can be superimposed on its mirror image) and therefore does not exist as a pair of enantiomers. Consequently, standard chiral chromatography for enantiomeric purity is not directly relevant to the analysis of the drug substance itself. The analytical focus remains on the separation and quantification of the E and Z geometric isomers. nih.gov While certain metabolites or complex atropisomers could theoretically exhibit chirality, the standard characterization of 2-Chloro Clomiphene Citrate is concerned with its geometric isomers.
Structure Activity Relationship Sar Studies of 2 Chloro Clomiphene Citrate E/z Mixture and Its Analogues
Impact of Halogen Substitution (e.g., position, type) on SERM Activity (in vitro/preclinical)
The presence and nature of halogen substituents on the triphenylethylene (B188826) scaffold of clomiphene analogues play a significant role in modulating their SERM activity. The chloro group at the 2-position of one of the phenyl rings in 2-Chloro Clomiphene is a key feature influencing its interaction with estrogen receptors (ERs).
In studies of related triphenylethylene derivatives, the introduction of a chloro substituent has been shown to have a determining effect on the functional activity of the compound. acs.org For instance, in a series of tamoxifen (B1202) analogues, the presence of a p-chloro substituent on one of the phenyl rings was found to be deleterious to estrogenic activity. acs.org This suggests that the electron-withdrawing nature of the chlorine atom can significantly alter the electronic distribution of the molecule, thereby affecting its binding to and activation of the estrogen receptor.
Furthermore, the position of the halogen is critical. In a study of triphenylethylene-based SERMs, a chloro group at the para-position of a specific phenyl ring (ring C) was introduced to block metabolic hydroxylation, a common metabolic pathway for tamoxifen. acs.org This modification, however, resulted in most of the new compounds showing higher estrogenic activity than tamoxifen, underscoring the complex role of halogen substitution in determining the agonist versus antagonist profile of a SERM. acs.org
A study on 1-alkyl-2,3,5-tris(4-hydroxyphenyl)-1H-pyrroles demonstrated that chlorine or fluorine substitution in the aryl residues led to very high relative binding affinities for ERα. nih.gov This further supports the principle that halogenation is a key strategy in the design of potent ER modulators.
Table 1: Effect of Halogen Substitution on Estrogenic Activity of Triphenylethylene Analogues
| Compound Analogue Type | Substitution | Observed Effect on Estrogenic Activity | Reference |
| Tamoxifen Analogue | p-chloro on ring A | Abolished estrogenic activity | acs.org |
| Tamoxifen Analogue | p-chloro on ring C | Increased estrogenic activity | acs.org |
| 1-alkyl-2,3,5-tris(4-hydroxyphenyl)-1H-pyrroles | Chlorine or fluorine on aryl residues | High relative binding affinity for ERα | nih.gov |
Role of the E/Z Isomerism in Receptor Binding and Pharmacological Effects
2-Chloro Clomiphene Citrate (B86180) is administered as a mixture of its geometric isomers, the (E)-isomer (enclomiphene) and the (Z)-isomer (zuclomiphene). mdpi.com These isomers, while structurally similar, exhibit distinct pharmacological profiles due to their different three-dimensional shapes, which dictate how they interact with the estrogen receptor.
The (Z)-isomer, zuclomiphene (B94539), is generally considered the more potent isomer in terms of its estrogenic and antiestrogenic effects. mdpi.com In fact, the ability of zuclomiphene to trigger ovulation is reported to be almost five times greater than that of enclomiphene (B195052). mdpi.com This difference in activity is a direct consequence of their differential binding to and activation of estrogen receptors.
A study investigating the antitumor activity of clomiphene analogs in MCF-7 human mammary carcinoma cells provided quantitative insights into the relative binding affinities (RBAs) of the isomers for the nuclear estrogen receptor (RE). nih.gov The study demonstrated that at low, estrogen-reversible doses, the order of antitumor activity correlated with the RBA for the RE. nih.gov However, at higher doses, zuclomiphene became the most potent antitumor agent, and its activity showed some correlation with affinity for a microsomal antiestrogen-binding site (AEBS), suggesting a more complex mechanism of action at higher concentrations that may not be solely mediated by the estrogen receptor. nih.gov
The differential effects of the isomers have been observed in various preclinical models. For instance, a study in male mice revealed that chronic administration of zuclomiphene had detrimental effects on reproductive organs, whereas enclomiphene showed positive effects on testosterone (B1683101) production without adverse testicular histology. This highlights the distinct and sometimes opposing pharmacological actions of the two isomers.
The separation of these isomers is often challenging, and many biological assays are performed on the E/Z mixture. mdpi.com Computational modeling can be employed to predict the isomer with the more favorable binding energy to the estrogen receptor. mdpi.com The orientation of the bulky aminoalkoxy side chain is a critical determinant of whether the ligand-receptor complex adopts an agonistic or antagonistic conformation. nih.gov
Table 2: Comparative Properties of (E)- and (Z)-Isomers of Clomiphene
| Property | (E)-Isomer (Enclomiphene) | (Z)-Isomer (Zuclomiphene) | Reference |
| Estrogenic/Antiestrogenic Activity | Completely antiestrogenic | Moderate estrogenic and antiestrogenic effects | mdpi.com |
| Ovulation Induction Potency | Lower | Approximately 5 times greater than enclomiphene | mdpi.com |
| Antitumor Activity (low doses) | Less potent | More potent | nih.gov |
| Antitumor Activity (high doses) | Less potent | Most potent | nih.gov |
Influence of Side Chain Modifications on SERM Properties
A pivotal study on clomiphene analogues demonstrated the significant effects of altering the diethylaminoethoxy side chain on the relative binding affinities for both the nuclear estrogen receptor (RE) and a microsomal antiestrogen-binding site (AEBS). nih.gov The findings from this study are summarized below:
De-ethylation: Removal of the ethyl groups from the terminal amine (compound 9599) resulted in a 65-70% reduction in affinity for both the RE and the AEBS. nih.gov This indicates the importance of the N,N-diethyl substitution for optimal binding to both sites.
Chain Extension: Replacing the ethoxy linker with a proproxy linker (compound 6866) led to a threefold increase in affinity for the RE. nih.gov However, this modification simultaneously reduced the RBA for the AEBS by 66%. nih.gov This demonstrates that modifications to the side chain can differentially affect binding to various targets, allowing for the fine-tuning of selectivity.
Ether to Amine Linkage: Conversion of the ether linkage to an amine (compound 10222) increased the affinity for the RE but markedly decreased the affinity for the AEBS. nih.gov
These modifications not only altered receptor binding but also translated to differences in antitumor potency in MCF-7 cells. At lower concentrations, the antitumor activity was directly correlated with the RBA for the RE, with the order of potency being 6866 > 10222 > enclomiphene > 9599 > zuclomiphene. nih.gov
Further research into other triphenylethylene SERMs has corroborated the importance of the aminoethoxy side chain. The length of this side chain can also influence the antagonistic potency. However, a study on an idoxifene (B1683870) derivative showed that increasing the side chain length from a (CH2)2 to a (CH2)8 linker did not improve its antagonistic activity, suggesting that there is an optimal length for this side chain. nih.gov
Table 3: Impact of Side Chain Modifications on Receptor Binding Affinity of Enclomiphene Analogues
| Modification to Diethylaminoethoxy Side Chain | Compound ID | Relative Binding Affinity for RE (Estradiol = 100%) | Relative Binding Affinity for AEBS (Tamoxifen = 100%) | Reference |
| None (Enclomiphene) | - | 2% | 140% | nih.gov |
| De-ethylation | 9599 | ~0.6-0.7% | ~42-49% | nih.gov |
| Diethylaminoproproxy Side Chain | 6866 | 6% | 45% | nih.gov |
| Ether Linkage to Amine | 10222 | 5% | 15% | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Chloro Clomiphene Derivatives
While specific Quantitative Structure-Activity Relationship (QSAR) models for 2-Chloro Clomiphene derivatives are not prominently featured in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity.
For triphenylethylene SERMs, QSAR models can be developed to predict estrogen receptor binding affinity, selectivity for ERα versus ERβ, and functional activity (agonist versus antagonist). Key molecular descriptors often employed in such models include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and orbital energies. The electrotopological state (E-State) index has been successfully used to predict the pharmacophore for estrogen receptor binding affinity of triphenylacrylonitriles, a related class of compounds. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity and van der Waals volume. These are crucial for understanding how the ligand fits into the binding pocket of the receptor.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor of hydrophobicity, which influences how the ligand interacts with hydrophobic residues in the receptor's binding site.
Topological Descriptors: These describe the connectivity of atoms within the molecule.
A hypothetical QSAR model for 2-Chloro Clomiphene derivatives could explore how variations in the halogen substituent (e.g., F, Br, I instead of Cl), its position on the phenyl ring, and modifications to the aminoethoxy side chain affect ER binding affinity. For instance, a model might reveal that increasing the size of the halogen at the 2-position decreases binding affinity due to steric hindrance, or that a specific range of logP values is optimal for activity.
In a QSAR study on tetrahydroisoquinoline derivatives as SERMs, the models for ERα and ERβ binding affinity highlighted the importance of different descriptors, including lipophilicity (logP) and molar refractivity (MR), for receptor selectivity. nih.gov Such approaches could be applied to a library of 2-Chloro Clomiphene analogues to rationally design new compounds with improved SERM profiles.
Design and Synthesis of Novel Analogues Based on 2-Chloro Clomiphene Scaffold
The 2-Chloro Clomiphene scaffold serves as a "privileged structure," a molecular framework that can be systematically modified to generate novel analogues with potentially improved therapeutic properties. google.com The design of new analogues often focuses on optimizing the SERM profile to achieve tissue-specific effects, such as enhanced antiestrogenic activity in breast tissue with minimal estrogenic effects on the uterus.
Key strategies in the design and synthesis of novel analogues based on the 2-Chloro Clomiphene scaffold include:
Scaffold Hopping: This involves replacing the central triphenylethylene core with other bioisosteric scaffolds that can maintain the crucial spatial arrangement of the phenyl rings and the side chain. nih.gov This can lead to compounds with novel intellectual property and potentially different pharmacokinetic properties.
Side Chain Manipulation: As detailed in section 8.3, altering the length, basicity, and steric bulk of the aminoalkoxy side chain is a common strategy to modulate the estrogenic/antiestrogenic balance. nih.gov
Substitution on Phenyl Rings: Introducing different substituents (e.g., hydroxyl, methoxy, other halogens) on the phenyl rings can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the estrogen receptor. mdpi.comnih.gov
Constrained Analogues: Introducing conformational rigidity into the scaffold, for example, by creating a fixed-ring system, can lock the molecule into a specific conformation that may favor binding to the receptor in either an agonistic or antagonistic mode. nih.gov
The synthesis of clomiphene and its analogues typically involves multi-step sequences. A common synthetic route involves the reaction of an appropriate deoxybenzoin (B349326) with a Grignard reagent, followed by dehydration and introduction of the chloro and aminoethoxy functionalities. google.com The ratio of the E and Z isomers can sometimes be controlled by the choice of reagents and reaction conditions. google.com For example, one patented method describes the use of different chlorinating agents to influence the E/Z ratio of the final product. google.com
Emergent Research Directions and Methodological Innovations for 2 Chloro Clomiphene Citrate E/z Mixture Studies
Advanced Computational Modeling and Molecular Dynamics Simulations of Compound-Receptor Interactions
Computational methods are becoming indispensable in drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental means alone. mdpi.com For 2-Chloro Clomiphene Citrate (B86180), advanced computational modeling and molecular dynamics (MD) simulations represent a critical frontier for understanding its engagement with estrogen receptors (ERα and ERβ).
Molecular Docking and Binding Affinity Prediction:
Initial computational studies would likely involve molecular docking to predict the preferred binding orientation of the E- and Z-isomers of 2-Chloro Clomiphene Citrate within the ligand-binding domains of ERα and ERβ. mdpi.comresearchgate.net These studies can provide a static snapshot of the potential interactions, highlighting key amino acid residues that may be involved in stabilizing the compound-receptor complex. nih.gov By comparing the docking scores and interaction patterns of the two isomers, researchers can generate initial hypotheses about their differential receptor affinities and selectivities. nih.gov
Molecular Dynamics Simulations:
To move beyond a static picture, molecular dynamics simulations can be employed. tandfonline.comtandfonline.com These simulations model the movement of atoms in the compound-receptor complex over time, providing a dynamic view of the interaction. tandfonline.com This approach can reveal:
The stability of the compound within the binding pocket.
Conformational changes induced in the receptor upon binding. tandfonline.com
The role of water molecules in mediating interactions.
The free energy of binding, which offers a more accurate prediction of binding affinity.
For instance, MD simulations of other SERMs like tamoxifen (B1202) and raloxifene (B1678788) have demonstrated how subtle differences in their chemical structures lead to distinct conformational changes in the estrogen receptor, which in turn dictates their agonist or antagonist activity in different tissues. tandfonline.comaacrjournals.org Similar studies on 2-Chloro Clomiphene Citrate could elucidate how the chloro- substitution influences receptor dynamics and ultimately its pharmacological profile.
| Computational Method | Objective | Potential Insights for 2-Chloro Clomiphene Citrate | Relevant Findings for Analogous Compounds |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Initial assessment of E/Z isomer binding to ERα and ERβ | Identified key hydrogen bonds for raloxifene analogues with ER. nih.gov |
| Molecular Dynamics (MD) Simulations | Analyze dynamic behavior of compound-receptor complex | Understanding of receptor conformational changes and stability | Revealed stabilized and compact systems for flavonoids binding to ERα. tandfonline.com |
| Free Energy Calculations (e.g., MM/PBSA) | Quantify binding affinity | More accurate prediction of binding free energy for each isomer | Calculated binding free energies for flavonoids with ERα. tandfonline.com |
Application of Omics Technologies (e.g., transcriptomics, proteomics) in Preclinical Studies
Omics technologies provide a global view of molecular changes within a biological system in response to a stimulus, such as treatment with a drug. The application of transcriptomics and proteomics to preclinical studies of 2-Chloro Clomiphene Citrate can offer a wealth of information regarding its mechanisms of action and potential biological effects.
Transcriptomic Analysis:
Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how 2-Chloro Clomiphene Citrate alters gene expression. mdpi.com Using techniques like RNA-sequencing (RNA-seq), researchers can compare the gene expression profiles of cells treated with the E- and Z-isomers to those of untreated cells or cells treated with other SERMs. nih.govaacrjournals.org This can help to:
Identify gene networks and signaling pathways modulated by the compound.
Distinguish the specific transcriptional effects of each isomer.
Compare its effects to known estrogens and antiestrogens.
For example, transcriptomic studies on other SERMs have shown that they can regulate a unique set of genes distinct from those regulated by estradiol (B170435), which underlies their tissue-specific effects. nih.gov
Proteomic Analysis:
Proteomics focuses on the large-scale study of proteins, their structures, and functions. acs.org By employing techniques such as mass spectrometry-based proteomics, researchers can investigate changes in the proteome of cells or tissues following treatment with 2-Chloro Clomiphene Citrate. nih.gov This can provide insights into:
Alterations in protein expression and post-translational modifications.
The protein interaction partners of the estrogen receptor when bound to the compound. acs.orgacs.org
Changes in the secretome (the collection of secreted proteins), which can reveal effects on cell-cell communication. nih.gov
A study on clomiphene citrate-induced changes in the secretome of human fallopian tube secretory epithelial cells identified alterations in proteins associated with estrogen signaling, cell cycle, and DNA damage, highlighting the broad cellular impact of this SERM. nih.gov
| Omics Technology | Focus of Analysis | Potential Application to 2-Chloro Clomiphene Citrate | Example from SERM Research |
|---|---|---|---|
| Transcriptomics (RNA-seq) | Gene expression profiling | Identify genes and pathways regulated by each isomer | Gene expression profiling of breast cancer cells treated with tamoxifen and raloxifene revealed distinct patterns of gene regulation. aacrjournals.org |
| Proteomics (Mass Spectrometry) | Protein expression and interaction networks | Characterize changes in the cellular proteome and ER interactome | Interaction proteomics identified novel nuclear cofactors of antiestrogen-ERα complexes in breast cancer cells. acs.org |
Development of Novel In Vitro Model Systems for Mechanistic Elucidation
To fully understand the pharmacological actions of 2-Chloro Clomiphene Citrate, sophisticated in vitro models that can recapitulate the complexity of human tissues are essential. The development of novel in vitro systems can facilitate a deeper mechanistic elucidation of its effects.
Cell-Based Reporter Gene Assays:
Reporter gene assays are a valuable tool for screening and characterizing the activity of SERMs. nih.govpitt.edu These assays typically use a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an estrogen response element (ERE). pitt.edu When a compound binds to the estrogen receptor and activates transcription, the reporter gene is expressed, producing a measurable signal. These assays can be used to:
Determine the agonistic or antagonistic activity of the E- and Z-isomers of 2-Chloro Clomiphene Citrate.
Assess their potency and efficacy at both ERα and ERβ.
Screen for off-target effects on other nuclear receptors.
Three-Dimensional (3D) Cell Culture and Organoids:
Traditional two-dimensional (2D) cell cultures have limitations in mimicking the in vivo environment. 3D cell culture models, such as spheroids and organoids, provide a more physiologically relevant context for studying drug responses. These models can be developed from various tissues, including breast, endometrium, and bone, to investigate the tissue-specific effects of 2-Chloro Clomiphene Citrate.
High-Content Screening (HCS):
HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can be applied to in vitro models to assess the effects of 2-Chloro Clomiphene Citrate on cell morphology, proliferation, apoptosis, and the expression and localization of specific proteins.
Integration of In Vitro and In Silico Approaches for Predictive Pharmacological Profiling
The synergy between in vitro experimental data and in silico computational modeling offers a powerful strategy for the predictive pharmacological profiling of drug candidates like 2-Chloro Clomiphene Citrate. plos.org This integrated approach can accelerate the research process and provide a more comprehensive understanding of a compound's properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov By building QSAR models based on a series of clomiphene analogues with known activities, researchers can predict the potential estrogenic or antiestrogenic activity of 2-Chloro Clomiphene Citrate. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling:
PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.com By integrating in vitro data on metabolism and permeability with the physicochemical properties of 2-Chloro Clomiphene Citrate, PBPK models can predict its pharmacokinetic profile in humans. A PBPK model has been developed for (E)-clomiphene to predict drug-gene and drug-drug interaction scenarios. mdpi.com
In Silico to In Vitro Validation Loop:
A key aspect of this integrated approach is the iterative cycle of prediction and validation. In silico models can generate hypotheses that are then tested in vitro. The results from the in vitro experiments can, in turn, be used to refine and improve the predictive power of the computational models. For example, an in silico approach has been used to elucidate a possible molecular mechanism for adverse effects of SERMs, which was then supported by in vitro observations. plos.org
Methodological Advancements in Isomer Separation and Characterization
Given that 2-Chloro Clomiphene Citrate is a mixture of E- and Z-isomers, the ability to separate and characterize these individual geometric isomers is fundamental to understanding their respective pharmacological contributions.
Advanced Chromatographic Techniques:
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques for the separation of clomiphene isomers. researchgate.netnih.govnih.gov Methodological advancements in this area focus on:
Novel Stationary Phases: The development of new column chemistries can improve the resolution and selectivity of isomer separation. sielc.com
Mobile Phase Optimization: The use of different mobile phase modifiers, such as methenamine (B1676377), has been shown to enhance the separation of clomiphene isomers. nih.gov
Hyphenated Techniques: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of each isomer and their metabolites in biological matrices. nih.govnih.gov A rapid and sensitive LC-MS method has been described for the simultaneous determination of zuclomiphene (B94539) and enclomiphene (B195052) in plasma. nih.gov
Chiral Chromatography:
While 2-Chloro Clomiphene Citrate is an E/Z mixture, it is important to consider the potential for chiral centers in its metabolites. Chiral chromatography techniques would be essential for the separation and characterization of any enantiomeric metabolites.
Spectroscopic Characterization:
Once separated, the individual isomers need to be unequivocally identified. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), are crucial for structural elucidation.
| Method | Purpose | Key Considerations for 2-Chloro Clomiphene Citrate |
|---|---|---|
| HPLC/UPLC | Separation of E- and Z-isomers | Optimization of column, mobile phase, and detector settings. researchgate.netnih.govsielc.com |
| LC-MS/MS | Quantification in biological samples | High sensitivity and specificity for pharmacokinetic studies. nih.govnih.gov |
| NMR Spectroscopy | Structural elucidation of isomers | Confirmation of the geometric configuration of each isomer. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for identification | Identification of isomers and their metabolites. nih.gov |
Q & A
Basic Research Questions
Q. What is the isomer composition of clomiphene citrate (E/Z mixture), and how does it influence pharmacological activity?
- Methodological Answer : Clomiphene citrate is a racemic mixture of two geometric isomers: enclomiphene (trans-isomer, 30–50%) and zuclomiphene (cis-isomer). Enclomiphene is the primary antiestrogenic isomer responsible for ovulation induction, while zuclomiphene has a longer half-life (persisting in circulation for >1 year) and may accumulate with repeated dosing . To quantify isomer ratios, high-performance liquid chromatography (HPLC) or mass spectrometry should be employed. Researchers must account for isomer-specific pharmacokinetics in longitudinal studies, as zuclomiphene accumulation could alter long-term efficacy or safety profiles .
Q. How should experimental designs be structured to evaluate clomiphene citrate’s efficacy in PCOS models?
- Methodological Answer : Randomized controlled trials (RCTs) with stratified randomization based on BMI, insulin resistance (HOMA-IR), and hyperandrogenism are critical. For example, a single-blind RCT (n=60 PCOS patients) compared three arms: clomiphene citrate (CC), herbal mixture (HM), and CC+HM. Key endpoints included LH/FSH ratio, free testosterone, lipid profiles, and ovulation rates. Serum hormone levels (LH, FSH, testosterone) and metabolic markers (fasting glucose, insulin) were measured at baseline and post-intervention (3 months). Ultrasound monitored follicular development . Blinding and allocation concealment (e.g., sealed envelopes) minimize bias .
Q. What are the primary hormonal and metabolic effects of clomiphene citrate in PCOS patients?
- Methodological Answer : Clomiphene citrate reduces LH/FSH ratios (MD = -2.3; 95% CI: -2.9 to -1.6) and free testosterone (MD = -6.7; 95% CI: -9.5 to -3.9) but does not significantly alter FSH, estradiol (E2), or thyroid hormones (TSH, FT3, FT4) . HDL-C levels increase (MD = 5.1–10.7; p<0.001), while total cholesterol (TC), LDL-C, and triglycerides (TG) remain unchanged without adjunct therapies. Insulin resistance (HOMA-IR) improvements are context-dependent, requiring stratification by baseline metabolic status .
Advanced Research Questions
Q. What mechanisms underlie the synergistic effects of clomiphene citrate and herbal mixtures on insulin resistance in PCOS?
- Methodological Answer : Herbal components (e.g., cinnamon, ginger) enhance insulin sensitivity via PI3K/Akt pathway activation, GLUT4 upregulation, and adiponectin modulation. In CC+HM cohorts, HOMA-IR decreased significantly (aMD = -1.3 to -5.9; p<0.001) compared to CC alone. Mechanistic studies should combine in vitro assays (e.g., glucose uptake in adipocytes) with transcriptomic profiling of insulin signaling genes (e.g., IRS1, AKT2) in ovarian theca cells. Co-treatment with CC and cinnamon extract (standardized for polyphenols: 24.06 mg/100 mg) reduced LH-driven androgen synthesis in PCOS models .
Q. How do conflicting data on clomiphene citrate’s lipid-modifying effects arise, and how can they be resolved?
- Methodological Answer : Discrepancies in lipid outcomes (e.g., TC, LDL-C) stem from heterogeneity in patient cohorts (e.g., baseline dyslipidemia severity) and adjunct therapies. For instance, CC monotherapy did not alter TC or TG, but HM+CC reduced LDL-C (aMD = -21.4; 95% CI: -31.1 to -11.7) and VLDL-C (aMD = -5.9; 95% CI: -8.3 to -3.6) . Meta-regression analyses should adjust for covariates like BMI and intervention duration. Preclinical models (e.g., high-fat diet-induced PCOS rats) can isolate clomiphene’s direct lipid effects from confounding factors .
Q. What are the long-term implications of zuclomiphene isomer accumulation in chronic clomiphene citrate use?
- Methodological Answer : Zuclomiphene’s prolonged half-life raises concerns about ovarian hypertrophy and endometrial hyperplasia. Longitudinal studies must track endometrial thickness (via transvaginal ultrasound) and ovarian volume in patients receiving >6 cycles of CC. In animal models, zuclomiphene accumulation correlated with estrogen receptor (ERα) downregulation in the endometrium, potentially impairing implantation. Researchers should employ LC-MS/MS to monitor zuclomiphene plasma levels and correlate them with adverse event rates .
Methodological Considerations
- Data Contradiction Analysis : Use multivariate regression to identify confounders (e.g., baseline androgen levels, herbal mixture composition) in studies reporting divergent outcomes .
- Dose Optimization : For combination therapies (CC+HM), response surface methodology (RSM) can model dose-response relationships and identify optimal HM:CC ratios .
- Safety Monitoring : Standardize adverse event reporting using CTCAE criteria, focusing on ovarian hyperstimulation syndrome (OHSS) and hepatic metabolism markers (ALT, AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
